molecular formula C26H22FN3O3S B2980062 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899987-00-9

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide

Cat. No.: B2980062
CAS No.: 899987-00-9
M. Wt: 475.54
InChI Key: DMDIRROTHCYDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide involves multi-step organic reactions. Key steps typically include:

    • Formation of the Indoline Core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    • Introduction of the Thiazolidin Ring: Utilizing thiourea and alkylating agents to form the thiazolidin ring.

    • Attachment of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution reactions.

    • Formation of the Acetamide Moiety: Achieved by reacting the intermediate with acetic anhydride or other acylating agents.

  • Industrial Production Methods:

    • Industrial synthesis often employs scalable processes, such as continuous flow reactors and optimized reaction conditions, to ensure high yields and purity. Solvent systems, catalysts, and reaction temperatures are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound may undergo oxidation reactions at specific sites, potentially altering its functional groups.

    • Reduction: Reduction reactions might target carbonyl groups within the structure.

    • Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    • Substitution: Halogens (like chlorine) and organometallic reagents (like Grignard reagents).

  • Major Products:

    • Products vary based on the specific reaction conditions, but major products include altered derivatives with modified functional groups, potentially enhancing or diminishing the compound’s activity.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored as a potential therapeutic agent due to its unique structural features.

  • Industry: Utilized in materials science for developing novel materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

  • Molecular Targets and Pathways:

    • This compound may interact with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.

    • Potential mechanisms include inhibition of enzyme activity or binding to receptor sites, resulting in altered cellular responses.

Comparison with Similar Compounds

  • 3-fluorophenyl derivatives: Often exhibit similar pharmacological profiles.

  • Indoline-based compounds: Known for their diverse biological activities.

  • Thiazolidin derivatives: Commonly investigated for their therapeutic potential.

  • Uniqueness:

    • The combination of fluorophenyl, indoline, thiazolidin, and acetamide groups in one molecule offers a unique scaffold with potential for diverse applications, setting it apart from similar compounds.

  • This compound's intricate structure and versatile nature make it an exciting candidate for further research and development in various scientific domains.

    Properties

    IUPAC Name

    2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H22FN3O3S/c1-16-10-11-22-20(12-16)26(30(24(32)15-34-26)19-8-5-7-18(27)13-19)25(33)29(22)14-23(31)28-21-9-4-3-6-17(21)2/h3-13H,14-15H2,1-2H3,(H,28,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DMDIRROTHCYDHK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H22FN3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    475.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.